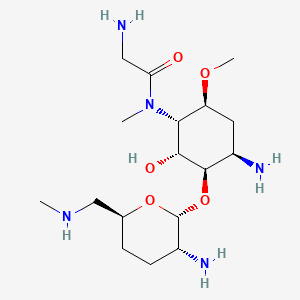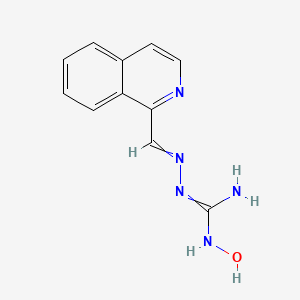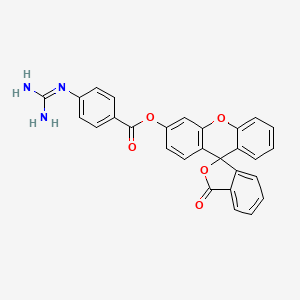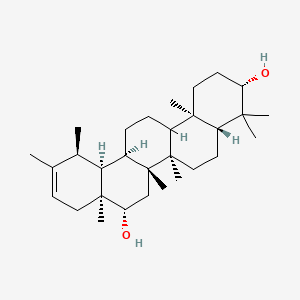
1-(4'-Acetamidophenylazo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Acetamidophenylazo)-2-naphthol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields such as analytical chemistry, pharmaceuticals, and dye manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Acetamidophenylazo)-2-naphthol typically involves the diazotization of p-aminoacetanilide followed by coupling with 2-naphthol. The process can be summarized as follows:
Diazotization: p-Aminoacetanilide is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to yield 1-(4’-Acetamidophenylazo)-2-naphthol.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and control to maintain the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4’-Acetamidophenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4’-Acetamidophenylazo)-2-naphthol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as Bi(III) and Al(III).
Pharmaceuticals: Investigated for its potential use in drug formulations due to its bioactive properties.
Dye Manufacturing: Employed as a dye intermediate in the production of various azo dyes.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4’-Acetamidophenylazo)-2-naphthol involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. Additionally, its ability to undergo redox reactions makes it a candidate for various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
4-(4-Acetamidophenylazo)pyrogallol: Another azo compound with similar applications in analytical chemistry.
4-(4-Acetamidophenylazo)thiophene: Known for its antioxidant activity and potential therapeutic applications.
Uniqueness: 1-(4’-Acetamidophenylazo)-2-naphthol is unique due to its specific structural features that allow it to form stable complexes with metal ions, making it highly effective in spectrophotometric determinations. Its versatility in undergoing various chemical reactions also adds to its uniqueness.
Conclusion
1-(4’-Acetamidophenylazo)-2-naphthol is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to form stable complexes with metal ions make it a valuable reagent in analytical chemistry, pharmaceuticals, and dye manufacturing.
Eigenschaften
CAS-Nummer |
87563-41-5 |
|---|---|
Molekularformel |
C18H15N3O2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O2/c1-12(22)19-14-7-9-15(10-8-14)20-21-18-16-5-3-2-4-13(16)6-11-17(18)23/h2-11,23H,1H3,(H,19,22) |
InChI-Schlüssel |
KNTXYQSVPNKYJV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Synonyme |
1-(4'-acetamidophenylazo)-2-naphthol NDY3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)





